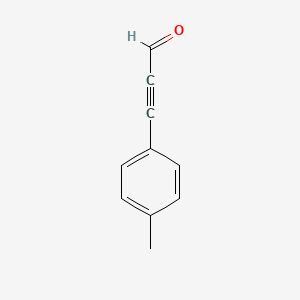

3-(p-Tolyl)propiolaldehyde

Description

3-(p-Tolyl)propiolaldehyde is an aromatic aldehyde featuring a propiolaldehyde group (–C≡C–CHO) attached to a para-methyl-substituted benzene ring (p-tolyl group). This compound is a key intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) and cyclization processes. Its electron-donating methyl group influences reactivity and stability, making it a versatile building block for pharmaceuticals, agrochemicals, and materials science .

Structurally, the aldehyde’s conjugated triple bond and aromatic system contribute to its electrophilic character, enabling nucleophilic additions and cycloadditions. For example, it participates in aldol condensations with ketones (e.g., betulonate derivatives) to form α,β-unsaturated carbonyl compounds . Its utility in synthesizing heterocycles, such as imidazo[1,5-a]imidazoles, highlights its importance in medicinal chemistry .

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(4-methylphenyl)prop-2-ynal |

InChI |

InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3 |

InChI Key |

WXARMJLBTQMGRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Compounds with different functional groups replacing the propynal group

Scientific Research Applications

3-(p-Tolyl)propiolaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physical properties of propiolaldehyde derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 3-(p-Tolyl)propiolaldehyde with structurally related compounds:

Table 1: Key Properties of Propiolaldehyde Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., –CH₃, –OCH₃) reduce electrophilicity at the aldehyde, leading to lower yields in cyclization reactions compared to electron-withdrawing groups (–F, –CF₃). For instance, this compound yields 61% in imidazo[1,5-a]imidazole synthesis, while its trifluoromethyl analog achieves 81% .

- Steric and Aromatic Effects : Bulky substituents (e.g., naphthyl, octyl) increase melting points and alter solubility. Naphthalene derivatives (e.g., 3-(4-bromonaphthalen-1-yl)propiolaldehyde) are solids, whereas simpler aryl derivatives are liquids .

Reactivity in Organic Transformations

- Aldol Condensation: this compound reacts with ketones (e.g., betulonate) under basic conditions to form conjugated enones, crucial for natural product derivatization .

- Cyclization Reactions : In MCRs, its triple bond undergoes nucleophilic attack by amines or thiols, forming fused heterocycles. However, electron-withdrawing substituents enhance this reactivity .

- Halogenation : Bromine or iodine can add to the triple bond, enabling further functionalization .

Spectral Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.